molecular formula C12H10ClN3 B2819322 3-(Pyridin-2-yl)-1H-indazole hydrochloride CAS No. 2197056-76-9

3-(Pyridin-2-yl)-1H-indazole hydrochloride

Cat. No.: B2819322
CAS No.: 2197056-76-9
M. Wt: 231.68
InChI Key: IOPXHRCFWXPUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a pyridin-2-yl group are often used in medicinal chemistry due to their ability to interact with biological targets . The indazole group is a nitrogen-containing heterocycle that is also commonly found in biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “3-(Pyridin-2-yl)-1H-indazole hydrochloride” were not found, similar compounds have been synthesized through various methods. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction studies and DFT/TDDFT calculations . These methods can provide detailed information about the molecular geometry and electronic structure.


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of new bonds or the cleavage of existing ones . For example, N-(pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as the presence of heteroatoms and the spatial orientation of substituents .

Scientific Research Applications

Anti-inflammatory and Analgesic Activity

A study designed and synthesized a new series of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives from indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine, evaluating them for their anti-inflammatory and analgesic activity. This research highlights the therapeutic potential of these compounds in treating inflammation and pain (A. V. Reddy et al., 2015).

Medicinal Chemistry and Docking Studies

Another research synthesized novel compounds including 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, characterized them by spectral analysis, and presented docking studies. This indicates the importance of these compounds in the development of new drugs (V. Balaraju et al., 2019).

Synthesis of Derivatives for Chemical Research

Research on the synthesis of 3-(pyridin-2-yl)-1,2,4-triazole derivatives through reactions from 2-cyanopridine demonstrates the chemical versatility of these compounds. Such studies contribute to expanding the chemical libraries used in research and development (Lin Bi-hui, 2010).

Material Science and Polymerization

A study focusing on new bis(azolylcarbonyl)pyridine chromium(III) complexes as initiators for ethylene polymerization showcases the application of such compounds in the field of polymer science. This research provides insights into the development of new catalysts for industrial polymer production (J. Hurtado et al., 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines and n-(pyridin-2-yl)amides, have been recognized for their wide range of applications in medicinal chemistry . These compounds often interact with various biological targets, influencing numerous physiological processes.

Mode of Action

It’s worth noting that n-(pyridin-2-yl)amides, which share a similar structure, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 3-(Pyridin-2-yl)-1H-indazole hydrochloride might interact with its targets through similar chemical reactions.

Biochemical Pathways

The photophysical behavior of a structurally similar compound, 3-(pyridin-2-yl)triimidazotriazine, has been studied . This compound exhibits excitation-dependent fluorescence and phosphorescence, suggesting that this compound might also influence light-dependent biochemical pathways.

Pharmacokinetics

The pharmacokinetic profiles of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which share structural similarities, have been evaluated . These studies could provide insights into the potential pharmacokinetic behavior of this compound.

Result of Action

Indole derivatives, which share a similar heterocyclic structure, have been reported to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that this compound might have similar effects.

Action Environment

The success of suzuki–miyaura cross-coupling, a widely-used reaction in the synthesis of complex organic compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by environmental conditions such as temperature, pH, and the presence of other chemical groups.

Safety and Hazards

While specific safety and hazard information for “3-(Pyridin-2-yl)-1H-indazole hydrochloride” was not found, similar compounds often require precautions such as avoiding dust formation and contact with skin and eyes .

Future Directions

Future research could focus on the synthesis and characterization of “3-(Pyridin-2-yl)-1H-indazole hydrochloride” and similar compounds. This could include exploring different synthetic methods, investigating the mechanism of action, and evaluating the biological activity .

Properties

IUPAC Name

3-pyridin-2-yl-1H-indazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3.ClH/c1-2-6-10-9(5-1)12(15-14-10)11-7-3-4-8-13-11;/h1-8H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMKPRGIKHEQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.